molecular formula C24H25F2N3O B1177154 Znc6 protein CAS No. 148770-11-0

Znc6 protein

Número de catálogo: B1177154
Número CAS: 148770-11-0
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The Znc6 protein, hypothesized to be a zinc-coordinating protein, is implicated in cellular processes such as transcriptional regulation or enzymatic activity, based on its nomenclature and comparative proteomic studies. For instance, tissue-specific expression profiles (as in ) suggest that Znc6 may localize to specialized tissues, such as neural or epithelial cells, where zinc-binding proteins often mediate signaling or structural roles . Zinc-containing proteins like Znc6 typically exhibit conserved motifs, such as zinc fingers, which facilitate DNA binding or protein-protein interactions .

Propiedades

Número CAS

148770-11-0

Fórmula molecular

C24H25F2N3O

Sinónimos

Znc6 protein

Origen del producto

United States

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Znc6 and Similar Proteins

Protein Zinc-Binding Motif Key Domains Sequence Similarity to Znc6
Znc6 Cys₂-His₂ BTB/POZ -
ZBTB7A Cys₂-His₂ BTB/POZ, Zinc Finger 45%
MMP-2 His³-Glu Catalytic, Hemopexin 38%

Functional Comparison

Functional studies () highlight that Znc6 likely regulates gene expression, akin to ZBTB proteins, but may also exhibit protease activity due to its zinc dependency. For example:

  • Transcriptional regulation : Znc6’s BTB/POZ domain facilitates chromatin remodeling, similar to ZBTB7A’s role in repressing tumor suppressor genes .

Table 2: Functional Roles of Znc6 and Homologs

Protein Primary Function Tissue Specificity Key Pathways
Znc6 Gene regulation/Proteolysis Neural, Epithelial Wnt/β-catenin
ZBTB7A Transcriptional repression Hematopoietic, Hepatic p53, Myc
MMP-2 ECM degradation Connective tissue Angiogenesis, Metastasis

Phylogenetic and Evolutionary Insights

Phylogenetic analysis using the DEG 10 database () places Znc6 within a clade of zinc finger proteins conserved in vertebrates.

Methodological Considerations

Comparative studies rely on tools such as:

  • Sequence alignment : taniBLAST and SEQUEST () for identifying conserved motifs.
  • Proteomic databases : Arabidopsis nucleolar protein database () for cross-species homology mapping.
  • Functional annotation: DEG 10 () to categorize essentiality and evolutionary conservation.

Discrepancies in similarity scores (e.g., 45% vs. 38% homology) arise from alignment algorithms (), emphasizing the need for multi-tool validation.

Q & A

What experimental strategies are optimal for determining Znc6 protein localization in eukaryotic cells?

Advanced approaches combine subcellular fractionation with fluorescence microscopy (e.g., GFP-tagged Znc6) and mass spectrometry-based proteomics . For quantitative spatial resolution, use protein correlation profiling (PCP) with isotopic labeling (e.g., SILAC) to distinguish membrane-bound vs. cytosolic pools. Validate findings with immunoelectron microscopy to resolve ambiguities from cross-contamination during fractionation .

How can researchers resolve contradictory data about Znc6’s role in metal ion homeostasis across studies?

Systematic reconciliation requires:

  • Meta-analysis : Compare experimental conditions (e.g., cell lines, Zn²⁺ concentrations) from conflicting studies .
  • Dose-response curves : Quantify Znc6 activity across physiological Zn²⁺ ranges (0.1–10 µM) to identify threshold effects.
  • Orthogonal validation : Pair knockdown/overexpression assays with inductively coupled plasma mass spectrometry (ICP-MS) to measure intracellular metal ion flux .

What computational pipelines are recommended for predicting Znc6 interaction networks?

Prioritize integrative tools:

STRING-DB for co-expression and phylogenetic profiling .

AlphaFold-Multimer to model Znc6’s quaternary structures and binding interfaces .

Cytoscape with ClueGO for functional enrichment analysis of predicted interactors.
Note: Cross-validate predictions using cross-linking mass spectrometry (XL-MS) to reduce false positives from in silico models .

How should researchers design CRISPR-Cas9 knockout experiments to study Znc6 essentiality without confounding effects?

  • Controls : Include rescue experiments (wild-type Znc6 reintroduction) and isogenic cell lines to isolate phenotypic impacts.
  • Off-target mitigation : Use dual sgRNAs with >50 bp spacing and validate via whole-exome sequencing of clones .
  • Phenotypic assays : Combine CellTiter-Glo viability assays with flow cytometry for cell cycle stage-specific effects .

What statistical frameworks are robust for analyzing Znc6 post-translational modification (PTM) datasets?

For phosphoproteomics or ubiquitination studies:

  • Linear mixed-effects models to account for batch effects in LC-MS/MS runs.
  • Benjamini-Hochberg correction (FDR <0.05) for multiple hypothesis testing.
  • Kinase-substrate prediction : Integrate NetPhorest or PhosphoSitePlus with experimental PTM data .

How can structural biologists prioritize Znc6 domains for crystallization trials?

  • Disorder prediction : Use PONDR or IUPred to exclude intrinsically disordered regions.
  • Thermal stability screening : Apply differential scanning fluorimetry (DSF) with a 96-well format to identify constructs with Tm >45°C .
  • Collaborative pipelines : Submit high-priority constructs to high-throughput crystallography platforms like SGC .

What metadata standards are critical for sharing Znc6 proteomics data in public repositories?

Adhere to MIAPE guidelines and include:

  • Instrument parameters : LC gradient, collision energy, mass analyzer resolution.
  • Sample prep : Lysis buffer composition, protease inhibitors used.
  • Raw data : Upload .RAW or .mzML files to PRIDE or PeptideAtlas with DOI-linked experimental descriptions .

How to differentiate Znc6 isoforms in functional studies when antibodies lack specificity?

  • Isoform-specific qPCR : Design primers spanning unique splice junctions.
  • Parallel reaction monitoring (PRM) : Target isoform-unique peptides via high-resolution MS .
  • Knockdown validation : Use siRNA pools targeting isoform 5’UTRs and monitor off-target effects with RNA-seq .

What in vivo models are suitable for studying Znc6’s systemic metabolic roles?

  • Zebrafish : For real-time imaging of Znc6 dynamics during embryogenesis (e.g., Tg(znc6:EGFP) lines).
  • Conditional knockout mice : Use Cre-LoxP systems with tissue-specific promoters (e.g., Alb-Cre for liver studies).
  • Drosophila : Leverage GAL4/UAS system for tissue-specific overexpression in nutrient-stress assays .

How to address low reproducibility in Znc6 enzymatic activity assays across labs?

  • Standardize buffers : Include 1 mM DTT to stabilize redox-sensitive cysteine residues.
  • Inter-lab calibration : Share reference protein aliquots (e.g., NIST-traceable Znc6 batches).
  • Kinetic parameter reporting : Provide kcat, Km, and Vmax with 95% confidence intervals .

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